molecular formula C23H27N3O5S2 B2626848 (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 897616-23-8

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2626848
CAS RN: 897616-23-8
M. Wt: 489.61
InChI Key: SPMFNXZSYJLJCO-VHXPQNKSSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains a morpholinosulfonyl group and an ethoxyethyl group.

Scientific Research Applications

Synthesis and Application in Analgesic and Anti-inflammatory Agents

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized for their potential as analgesic and anti-inflammatory agents. These compounds, including variants of benzamides, were evaluated as cyclooxygenase-1/2 inhibitors with significant activity in inhibiting COX-2 selectively (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

  • New 1,2,4-triazole derivatives containing the morpholine moiety, synthesized from ethoxycarbonylhydrazones and 2-morpholinoethanamine, were studied for their antimicrobial properties. Some of these derivatives exhibited good or moderate antimicrobial activity (Sahin et al., 2012).

Anticancer Potential

  • Substituted N-phenyl benzamides were designed and synthesized, with a focus on their anticancer activity. These compounds were evaluated against various cancer cell lines, showing moderate to excellent activity, outperforming etoposide in some cases (Ravinaik et al., 2021).

Gastrokinetic Activity

  • A series of benzamide derivatives were prepared and evaluated for gastrokinetic activity. These compounds showed potent in vivo gastric emptying activity and were free from dopamine D2 receptor antagonistic activity, making them significant in the study of gastrokinetic agents (Kato et al., 1992).

Microwave Promoted Synthesis

  • Microwave irradiation was used for the efficient and cleaner synthesis of N-substituted benzamides. This method demonstrated a faster and more environmentally friendly approach to synthesizing these compounds, which are important in various pharmaceutical applications (Saeed, 2009).

Synthesis of Metabolites of Gastroprokinetic Agents

  • The synthesis of certain benzamides as metabolites of mosapride, a gastroprokinetic agent, was investigated. This research aids in understanding the metabolic pathways and pharmacokinetics of such drugs (Kato, Morie, & Yoshida, 1996).

Recognition Properties for Cyanide Anions

  • Coumarin benzothiazole derivatives were synthesized and studied for their potential as chemosensors for cyanide anions. These compounds exhibited specific recognition properties, highlighting their application in chemical sensing technologies (Wang et al., 2015).

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-3-30-15-12-26-20-9-4-17(2)16-21(20)32-23(26)24-22(27)18-5-7-19(8-6-18)33(28,29)25-10-13-31-14-11-25/h4-9,16H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMFNXZSYJLJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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